molecular formula C25H23ClN4O3 B2978659 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide CAS No. 946254-81-5

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide

Cat. No. B2978659
CAS RN: 946254-81-5
M. Wt: 462.93
InChI Key: XGMWGXTXEOYPCF-UHFFFAOYSA-N
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Description

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H23ClN4O3 and its molecular weight is 462.93. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Translocator Protein (TSPO) Imaging

Research on compounds targeting the Translocator Protein (TSPO) is significant in the context of neuroimaging, particularly for conditions like glioblastoma multiforme (GBM). For example, TSPO imaging with specific ligands has been explored for its potential in predicting tumor progression and assisting in clinical decisions for GBM treatment. This type of research highlights the importance of specific chemical entities in developing diagnostic tools for neurology and oncology (Jensen et al., 2015).

Environmental Exposure Studies

Studies on environmental exposure to various compounds, including organophosphorus and pyrethroid pesticides, demonstrate the relevance of monitoring and understanding the impact of chemical exposure on public health. Such research underscores the necessity of detecting and quantifying specific chemicals in environmental and biological samples to assess risk and develop appropriate health policies (Babina et al., 2012).

Toxicology and Safety Assessments

Toxicological studies, including the investigation of fatal overdoses or the assessment of chemical toxicity, are crucial for understanding the safety profiles of chemical compounds. These studies provide essential data for regulatory decisions, therapeutic drug monitoring, and forensic analyses. For example, the analysis of specific toxic incidents can guide safety evaluations and emergency responses (Osterloh et al., 1983).

Pharmacokinetics and Drug Metabolism

Research on the pharmacokinetics and metabolism of drugs is fundamental in drug development and therapeutic management. Understanding how drugs are absorbed, distributed, metabolized, and excreted in the human body informs dosage recommendations, drug design, and individualized therapy. Studies in this area can involve investigating the effects of age, genetic factors, and co-administered drugs on drug metabolism (Liukas et al., 2011).

properties

IUPAC Name

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3/c1-4-17-7-5-6-8-20(17)27-21(31)14-30-16(3)13-15(2)22(25(30)32)24-28-23(29-33-24)18-9-11-19(26)12-10-18/h5-13H,4,14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMWGXTXEOYPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-ethylphenyl)acetamide

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